Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl-
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Overview
Description
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- is a highly reactive and versatile reagent used in organic synthesis. It is commonly referred to as the Wittig reagent, named after its discoverer, Georg Wittig. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which are essential building blocks in organic chemistry.
Mechanism Of Action
The mechanism of action of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the formation of a ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl group of the substrate. The resulting oxaphosphetane intermediate is then hydrolyzed to yield the desired alkene product.
Biochemical And Physiological Effects
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has no known biochemical or physiological effects. It is a synthetic reagent used exclusively in organic chemistry.
Advantages And Limitations For Lab Experiments
The advantages of using Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in lab experiments include its high reactivity and selectivity in the formation of carbon-carbon double bonds. The reagent is also relatively easy to handle and store, making it a popular choice for synthetic chemists. However, the reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.
Future Directions
There are numerous future directions for the use of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in organic synthesis. One potential area of research is the development of new and more efficient synthetic methods using the Wittig reaction. Another area of interest is the application of the reagent in the synthesis of complex natural products and pharmaceuticals. Additionally, the development of new and more selective variants of the Wittig reagent could lead to the synthesis of previously inaccessible molecules.
Synthesis Methods
The synthesis of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the reaction of triphenylphosphine with a suitable alkyl halide or sulfonate. The resulting phosphonium salt is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the Phosphorane. The reaction is highly exothermic and requires careful control of the reaction conditions.
Scientific Research Applications
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has found numerous applications in scientific research. It is commonly used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The reagent is particularly useful for the formation of carbon-carbon double bonds in highly functionalized molecules, where traditional methods may fail.
properties
CAS RN |
18916-67-1 |
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Product Name |
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- |
Molecular Formula |
C33H27P |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2,7-dimethylfluoren-9-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C33H27P/c1-24-18-20-29-30-21-19-25(2)23-32(30)33(31(29)22-24)34(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-23H,1-2H3 |
InChI Key |
NNMDVOMSZDCEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
synonyms |
(2,7-Dimethyl-9H-fluoren-9-ylidene)triphenylphosphorane |
Origin of Product |
United States |
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